(-)-Eseroline fumarate is a chemical compound derived from eseroline, which itself is a metabolite of the acetylcholinesterase inhibitor physostigmine. This compound acts primarily as an opioid agonist, exhibiting analgesic properties through its interaction with the μ-opioid receptor. Unlike physostigmine, eseroline has a weaker and more reversible effect on acetylcholinesterase, making it a unique candidate for various therapeutic applications .
The synthesis of (-)-eseroline fumarate involves several key steps:
The entire synthesis process is typically carried out under controlled conditions to ensure high yield and purity.
Eseroline fumarate can participate in various chemical reactions due to its functional groups:
These reactions are significant for developing analogs with improved efficacy or reduced side effects.
The primary mechanism of action for (-)-eseroline fumarate involves its role as an agonist at the μ-opioid receptor. Upon binding to this receptor:
Relevant data includes a melting point range that supports its use in pharmaceutical formulations .
(-)-Eseroline fumarate has several scientific uses:
(-)-Eseroline fumarate originates from the metabolic processing of physostigmine, a carbamate-based acetylcholinesterase inhibitor clinically employed to manage myasthenia gravis and Alzheimer's-related dementia. The metabolic transformation occurs primarily via hepatic cytochrome P450-mediated hydrolysis, converting physostigmine into the phenolic compound eseroline. Unlike its parent compound, (-)-eseroline fumarate does not function as a direct AChE inhibitor but exerts indirect cholinergic effects through its structural affinity for cholinergic receptors and presynaptic modulation [2].
Research indicates that (-)-eseroline fumarate influences cholinergic neurotransmission through multiple pathways. It demonstrates competitive binding at muscarinic receptor sites, particularly the M2 subtype predominant in cardiac tissue, though with lower affinity compared to classical anticholinergics. Additionally, electrophysiological studies reveal that (-)-eseroline fumarate modulates presynaptic calcium channels, reducing neurotransmitter release at cholinergic synapses in the guinea pig ileum and mouse vas deferens models. This dual action—receptor binding and synaptic modulation—creates a complex net effect on cholinergic signaling that varies by tissue type and receptor density [2] [5].
Table 1: Cholinergic Pathway Modulation by (-)-Eseroline Fumarate
Mechanism | Experimental Model | Key Findings | Functional Outcome |
---|---|---|---|
Physostigmine Metabolism | Hepatic microsomes | Conversion to eseroline via esterase hydrolysis | Bioactivation to neuroactive metabolite |
Receptor Interaction | Radioligand binding assays | Moderate affinity for M2 muscarinic receptors (Ki ≈ 1-10 μM) | Partial cholinergic antagonism |
Synaptic Modulation | Isolated guinea pig ileum | Inhibition of electrically-evoked twitch response (IC₅₀ ≈ 230 nM) | Reduced acetylcholine release |
Calcium Channel Effects | Mouse vas deferens preparation | Suppression of voltage-gated Ca²⁺ currents | Impaired excitation-contraction coupling |
The compound's metabolite dynamics present significant implications for therapeutic applications of physostigmine. While physostigmine transiently enhances cholinergic transmission through AChE inhibition, its conversion to (-)-eseroline fumarate introduces a counterbalancing effect that may contribute to the biphasic response observed in some physostigmine therapies. This metabolic relationship underscores the importance of hepatic function and metabolic rate in determining net cholinergic effects during physostigmine administration [2].
(-)-Eseroline fumarate demonstrates selective cytotoxicity against neuronal and glial-derived cancer cells through induction of membrane damage, quantifiable by lactic acid dehydrogenase (LDH) leakage. LDH, a cytoplasmic enzyme present in nearly all cell types, releases into the extracellular space upon loss of membrane integrity, serving as a well-established biomarker for cellular cytotoxicity and irreversible membrane damage .
Studies utilizing diverse cell models reveal a distinct cell-type sensitivity to (-)-eseroline fumarate exposure. In neuronal-derived lines (mouse neuroblastoma N1E-115, rat glioma C6, and neuroblastoma-glioma hybrid NG108-15), significant LDH leakage occurs at concentrations between 40-75 μM within 24 hours. This effect follows both time-dependent and dose-dependent kinetics, with maximal leakage (85-95%) observed at 120 μM concentrations. Non-neuronal lines exhibit substantially higher resistance, with rat liver epithelial cells (ARL-15) requiring concentrations exceeding 80-120 μM to achieve comparable LDH release. This differential sensitivity suggests tissue-specific mechanisms or uptake variations that potentiate (-)-eseroline fumarate's neurotoxicity [2].
Phase contrast microscopy confirms the morphological correlates of LDH leakage, revealing extensive cellular damage at concentrations as low as 75 μM in neuronal lines. Structural alterations include plasma membrane blebbing, loss of cellular processes, cytoplasmic vacuolization, and eventual disintegration of cellular architecture. These changes precede measurable LDH release, suggesting early membrane destabilization precedes complete loss of membrane integrity .
Table 2: LDH Leakage Profile Across Cell Lines Exposed to (-)-Eseroline Fumarate
Cell Line | Origin/Tissue Type | EC₅₀ (μM) | Time to 50% Leakage | Maximum Leakage (%) |
---|---|---|---|---|
NG 108-15 | Neuroblastoma-glioma hybrid | 40-50 | 12-14 hours | 92% (at 100 μM) |
N1E-115 | Mouse neuroblastoma | 55-65 | 14-16 hours | 89% (at 100 μM) |
C6 | Rat glioma | 70-80 | 18-20 hours | 85% (at 120 μM) |
ARL-15 | Rat liver epithelium | 100-120 | 24+ hours | 78% (at 150 μM) |
The molecular determinants of this selective cytotoxicity remain under investigation. Current hypotheses propose that neuronal cells possess enhanced uptake mechanisms for structurally similar compounds, increased metabolic activation to cytotoxic intermediates, or reduced capacity for antioxidant defense compared to non-neuronal lineages. These intrinsic vulnerabilities position (-)-eseroline fumarate as a potentially valuable tool compound for studying differential cytotoxicity mechanisms across tissue types [3].
Beyond membrane disruption, (-)-eseroline fumarate triggers specific neurotransmitter and nucleotide release from neuronal cells, indicating targeted effects on vesicular storage and release mechanisms. In neuronal cell models prelabeled with [¹⁴C]adenine, (-)-eseroline fumarate exposure (≥40 μM) induces dose-dependent adenine nucleotide release within 4-6 hours, preceding measurable LDH leakage. This suggests that nucleotide efflux represents an early event in the compound's mechanism rather than a consequence of terminal membrane rupture [2].
Parallel in vivo studies demonstrate that intravenous administration (10 mg/kg) induces rapid 5-hydroxytryptamine (5-HT) release from cerebral cortex synapses in feline models. This serotonergic effect occurs within minutes of administration and persists for approximately 30-45 minutes. The 5-HT release mechanism appears independent of vesicular exocytosis, instead involving disruption of storage vesicle integrity or direct transporter reversal. This action positions (-)-eseroline fumarate as both a neurotoxicant and neuromodulator, with effects spanning from cellular toxicity to neurotransmitter system alteration [2] [5].
The functional consequences of adenine nucleotide and 5-HT release are multifaceted:
Notably, the compound also inhibits electrically-evoked twitches in isolated tissue preparations (mouse vas deferens, guinea pig ileum) at nanomolar concentrations (IC₅₀ ≈ 230 nM), indicating potent neuromodulatory effects independent of its cytotoxic actions. This suggests concentration-dependent dual functionality—neuromodulation at lower concentrations and cytotoxicity at higher exposures [2] [5].
(-)-Eseroline fumarate directly compromises cellular energy metabolism through induction of mitochondrial dysfunction, representing a fundamental mechanism underlying its cytotoxicity. In N1E-115 neuroblastoma cells, treatment with 0.3 mM eseroline induces >50% ATP depletion within 60 minutes—a timepoint where LDH leakage remains undetectable. This rapid energetic collapse precedes membrane integrity loss, positioning mitochondrial dysfunction as a primary event rather than secondary consequence in the cell death cascade .
The metabolic sequence of impairment involves multiple pathways:
Studies using MDA-MB-231 breast cancer cells categorize (-)-eseroline fumarate as a cell-independent ROS inducer, generating extracellular hydrogen peroxide (H₂O₂) through autoxidation in culture medium. This extracellular ROS production significantly contributes to cytotoxicity, as evidenced by >2.5-fold reduction in toxicity when medium is supplemented with 1 mM sodium pyruvate—a potent H₂O₂ scavenger. The protection conferred by ROS quenching highlights the critical role of oxidative stress in (-)-eseroline fumarate-mediated cell death [3].
Table 3: Mitochondrial Dysfunction Mechanisms Induced by (-)-Eseroline Fumarate
Mechanism | Experimental Evidence | Time Course | Functional Consequences |
---|---|---|---|
ATP Depletion | >50% reduction in N1E-115 cells (0.3 mM, 1 hr) | Early (0.5-2 hr) | Energy failure; impaired ion homeostasis |
ROS Production | H₂O₂ generation in MEM medium; inhibitable by catalase | Early (1-3 hr) | Oxidative damage to lipids, proteins, DNA |
LDH Release | Cytoplasmic enzyme leakage (40-75 μM, 24 hr) | Late (6-24 hr) | Loss of membrane integrity; necrotic death |
Pyruvate Protection | Toxicity reduced 2.5-fold with sodium pyruvate | Preventative | Confirmed extracellular ROS contribution |
The metabolic vulnerability of neuronal cells to (-)-eseroline fumarate may stem from their high energy demands and relatively limited glycolytic capacity compared to non-neuronal cells. This differential metabolic requirement potentially explains the enhanced sensitivity observed in neuronal lineages. Furthermore, the compound's structural similarity to endogenous catechols may facilitate its oxidation to quinone species that directly inhibit mitochondrial complex I, creating a self-amplifying cycle of energy failure and ROS production [3] [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2